molecular formula C10H15NO2S B2363585 Methyl 2-amino-4-tert-butylthiophene-3-carboxylate CAS No. 349662-74-4

Methyl 2-amino-4-tert-butylthiophene-3-carboxylate

Cat. No.: B2363585
CAS No.: 349662-74-4
M. Wt: 213.3
InChI Key: HMQYLLAFKIOSMU-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-tert-butylthiophene-3-carboxylate is a versatile small molecule scaffold with the molecular formula C10H15NO2S and a molecular weight of 213.3 g/mol . This compound is known for its unique structure, which includes a thiophene ring substituted with an amino group, a tert-butyl group, and a carboxylate ester group. It is primarily used in scientific research and industrial applications due to its interesting chemical properties and reactivity.

Scientific Research Applications

Methyl 2-amino-4-tert-butylthiophene-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The compound is associated with several hazard statements, including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-tert-butylthiophene-3-carboxylate typically involves the reaction of 2-amino-4-tert-butylthiophene-3-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of automated systems for purification and quality control ensures consistent production of the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-tert-butylthiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-tert-butylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Methyl 2-amino-4-tert-butylthiophene-3-carboxylate can be compared with other similar compounds, such as:

These compounds share similar chemical properties but differ in their steric and electronic effects due to the different substituents on the thiophene ring. This compound is unique due to the bulky tert-butyl group, which can influence its reactivity and interactions with other molecules .

Properties

IUPAC Name

methyl 2-amino-4-tert-butylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-10(2,3)6-5-14-8(11)7(6)9(12)13-4/h5H,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMQYLLAFKIOSMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=C1C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349662-74-4
Record name methyl 2-amino-4-tert-butylthiophene-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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